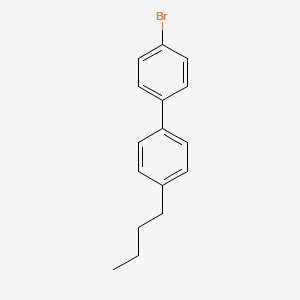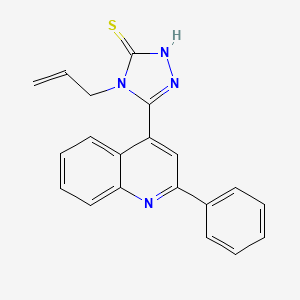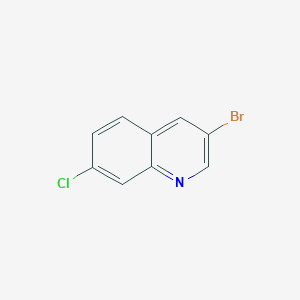
4-Bromo-4'-butyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4’-butyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a bromine atom attached to one benzene ring and a butyl group attached to the other. This compound is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It’s known that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
It’s known that 4-bromobiphenyl, a related compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4-Bromo-4’-butyl-1,1’-biphenyl might undergo similar reactions.
Biochemical Pathways
Brominated biphenyls are known to interact with cytochrome p-450-dependent monooxygenases , which are involved in various biochemical pathways, including the metabolism of xenobiotics and the synthesis of cholesterol, steroids, and other lipids.
Análisis Bioquímico
Biochemical Properties
4-Bromo-4’-butyl-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 4-Bromo-4’-butyl-1,1’-biphenyl and cytochrome P-450-dependent monooxygenases involves the oxidation of the compound, leading to the formation of metabolites that can be further processed by the body.
Metabolic Pathways
4-Bromo-4’-butyl-1,1’-biphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P-450-dependent monooxygenases . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of 4-Bromo-4’-butyl-1,1’-biphenyl in these metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-butyl-1,1’-biphenyl can be achieved through several methods. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple the brominated biphenyl with a butyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dioxane, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-4’-butyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4’-butyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include hydrogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-4’-butyl-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of liquid crystals and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-tert-butylbiphenyl: Similar structure but with a tert-butyl group instead of a butyl group.
4-Bromobiphenyl: Lacks the butyl group, making it less hydrophobic.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a butyl group, affecting its solubility and reactivity.
Uniqueness
4-Bromo-4’-butyl-1,1’-biphenyl is unique due to the presence of both a bromine atom and a butyl group, which confer distinct chemical properties. The butyl group increases the compound’s hydrophobicity, making it useful in applications where non-polar interactions are important. The bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry.
Propiedades
IUPAC Name |
1-bromo-4-(4-butylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWPTSPOSZBAHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577714 |
Source


|
| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-54-5 |
Source


|
| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)









